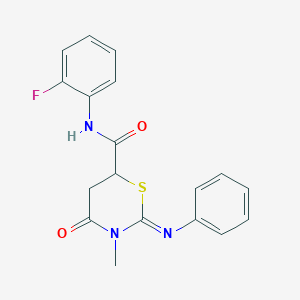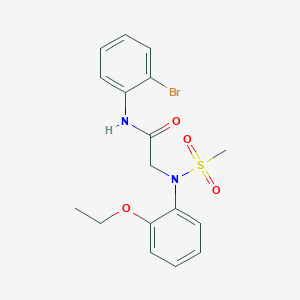
N-(2-fluorophenyl)-3-methyl-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorophenyl)-3-methyl-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide is a synthetic organic compound that belongs to the class of thiazinane derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-3-methyl-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiazinane ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This step might involve a nucleophilic substitution reaction where a fluorophenyl halide reacts with a suitable nucleophile.
Formation of the imino group: This can be done through the condensation of an amine with a carbonyl compound.
Carboxamide formation: The final step might involve the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the thiazinane ring or the phenyl groups.
Reduction: Reduction reactions could target the imino group or the carbonyl group.
Substitution: The fluorophenyl group could participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(2-fluorophenyl)-3-methyl-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound might exhibit interesting pharmacological properties. Thiazinane derivatives are often studied for their potential as antimicrobial, antifungal, or anticancer agents.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with biological targets might make it a candidate for drug development.
Industry
Industrially, the compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(2-fluorophenyl)-3-methyl-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
Comparación Con Compuestos Similares
Similar Compounds
Thiazinane derivatives: Compounds with similar ring structures.
Fluorophenyl compounds: Compounds containing fluorophenyl groups.
Imino derivatives: Compounds with imino groups.
Uniqueness
What sets N-(2-fluorophenyl)-3-methyl-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide apart might be its specific combination of functional groups, which could confer unique biological or chemical properties. For example, the presence of both fluorophenyl and imino groups might enhance its ability to interact with biological targets or participate in specific chemical reactions.
Propiedades
Número CAS |
333328-07-7 |
|---|---|
Fórmula molecular |
C18H16FN3O2S |
Peso molecular |
357.4g/mol |
Nombre IUPAC |
N-(2-fluorophenyl)-3-methyl-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C18H16FN3O2S/c1-22-16(23)11-15(17(24)21-14-10-6-5-9-13(14)19)25-18(22)20-12-7-3-2-4-8-12/h2-10,15H,11H2,1H3,(H,21,24) |
Clave InChI |
XITDTOONWALHJT-UHFFFAOYSA-N |
SMILES |
CN1C(=O)CC(SC1=NC2=CC=CC=C2)C(=O)NC3=CC=CC=C3F |
SMILES canónico |
CN1C(=O)CC(SC1=NC2=CC=CC=C2)C(=O)NC3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4-ethoxy[(4-methylphenyl)sulfonyl]anilino}-N,N-diethylacetamide](/img/structure/B411583.png)
![N-(2,5-dimethoxyphenyl)-2-{4-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B411584.png)
![N-(2-ethoxyphenyl)-2-{3-methoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B411591.png)
![2-[3-chloro-4-methoxy(methylsulfonyl)anilino]-N-(2-ethoxyphenyl)acetamide](/img/structure/B411592.png)
![Methyl 2-({[2-methoxy-5-methyl(methylsulfonyl)anilino]acetyl}amino)benzoate](/img/structure/B411594.png)
![N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-prop-2-en-1-ylglycinamide](/img/structure/B411595.png)
![N-benzyl-2-[2-methoxy-5-methyl(phenylsulfonyl)anilino]acetamide](/img/structure/B411597.png)
![2-[2,5-dimethoxy(methylsulfonyl)anilino]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B411598.png)
![2-[2,5-dimethoxy(phenylsulfonyl)anilino]-N-(2-ethoxyphenyl)acetamide](/img/structure/B411599.png)
![2-[2-ethyl(methylsulfonyl)anilino]-N-(4-isopropylphenyl)acetamide](/img/structure/B411600.png)
![2-[2,4-dimethoxy(methylsulfonyl)anilino]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B411601.png)
![N-(2-ethoxyphenyl)-2-{2-ethyl[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B411603.png)
![N-(2-ethoxyphenyl)-2-[4-methoxy(phenylsulfonyl)anilino]acetamide](/img/structure/B411605.png)
